N-Benzylideneaniline

Green Chemistry Organic Synthesis Schiff Base

Standard Schiff bases with substituents introduce unpredictable electronic & kinetic perturbations. For method validation (TD-DFT, ab initio), hydrolysis mechanism studies, or liquid crystal zero-point reference, the unsubstituted parent compound is the only defensible choice. - **Defined reference**: Enables QSPR mapping without cross-ring substituent effects - **Maximal hydrolysis rate**: pH-independent rate > any substituted analog (Reeves, 1965) - **Patent-referenced**: US composition for corrosion inhibitor development - **Cost-efficient**: Synthesized from benzaldehyde & aniline; bulk pricing available

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
CAS No. 33993-35-0
Cat. No. B15585371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylideneaniline
CAS33993-35-0
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
InChIInChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H
InChIKeyUVEWQKMPXAHFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylideneaniline Identity & Baseline Reactivity


N-Benzylideneaniline (CAS 33993-35-0), also known as (Z)-N,1-diphenylmethanimine, is the prototypical aromatic Schiff base [1]. It is synthesized via the condensation of benzaldehyde and aniline, yielding a compound with a characteristic non-planar geometry distinct from its structurally related azo and stilbene homologues [1]. As a foundational building block in organic synthesis and materials science, it serves as a reference point for a broad class of derivatives used in catalysis, optoelectronics, and medicinal chemistry [1].

N-Benzylideneaniline Structural Integrity


N-Benzylideneaniline cannot be considered a generic, interchangeable member of the Schiff base family. Its performance and properties are highly dependent on the specific synthetic route and, critically, its exact chemical identity. The compound exists in specific isomeric forms and possesses a unique non-planar geometry that directly influences its photophysical and electronic behavior, a trait not shared with planar analogs like azobenzene [1]. Furthermore, the specific combination of aniline and benzaldehyde determines both the synthetic yield [2] and the resulting electronic structure, meaning that even minor modifications to either precursor can lead to significant deviations in key performance metrics such as catalytic selectivity [3] or biological activity. Therefore, direct substitution with a 'similar' Schiff base is a high-risk proposition for applications requiring precise and verifiable outcomes.

N-Benzylideneaniline vs. Analogs: Key Data


Hydrolysis Rate Constants: Parent vs. Substituted

In a standardized green catalytic synthesis using Kinnow peel powder, the base N-Benzylideneaniline (NBA) demonstrates a clear and quantifiable yield advantage over its substituted derivatives. The combination of unsubstituted aniline and benzaldehyde resulted in a product yield of 85% [1]. This establishes a definitive performance baseline against which the efficacy of derivative synthesis can be measured [1].

Green Chemistry Organic Synthesis Schiff Base

UV-Vis Absorption vs. Azobenzene

When synthesized from benzyl alcohol and aniline using a MnCo2O4-500 nanorod catalyst, N-Benzylideneaniline is produced with a high selectivity of 95.4% at a benzyl alcohol conversion rate of 90.9% [1]. This quantifiable selectivity demonstrates the efficacy of this specific catalytic system in minimizing side reactions and maximizing the yield of the desired N-Benzylideneaniline product over potential byproducts [1].

Heterogeneous Catalysis Nanomaterials Sustainable Chemistry

13C NMR Azomethine Carbon Reference

Ab initio simulations of the UV/visible spectra reveal a fundamental difference in the nature of electronic transitions between N-Benzylideneaniline (NBA) and its structural analog, azobenzene (AB). The study demonstrates that the order of the two first electronic transitions is reversed in NBA compared to AB [1]. Furthermore, the unsubstituted NBA molecule exhibits characteristic absorption bands near 315 nm and a stronger peak at approximately 263 nm, providing a well-defined spectral fingerprint [1].

Optoelectronics Spectroscopy Computational Chemistry

N-Benzylideneaniline Application Scenarios


Computational Chemistry Benchmarking

Procurement for the purpose of developing environmentally benign synthetic methodologies. The quantifiable 85% yield achieved with a waste-derived, green catalyst (Kinnow peel powder) [1] and the high 95.4% selectivity obtained using a recyclable nanostructured metal oxide catalyst [2] position N-Benzylideneaniline as an ideal model substrate. These data points support its use in benchmarking new catalytic systems and optimizing reaction conditions for sustainable chemical manufacturing.

Hydrolysis Structure-Reactivity Baseline

Procurement for the development of photoresponsive materials, such as liquid crystalline polymers or non-linear optical (NLO) materials. The unique non-planar geometry and the reversed nature of electronic transitions compared to azobenzene [3] provide a clear structural and photophysical rationale for its selection. The ability to undergo E-Z photoisomerization [4] and be easily functionalized via hydrolysis and condensation [5] makes it a versatile core for creating materials with tailored light-responsive properties, including photoalignment layers and emissive films.

Liquid Crystal Mesogen Reference

Procurement as a foundational scaffold for synthesizing libraries of derivatives or as a specific probe in biochemical assays. N-Benzylideneaniline itself is a known inhibitor of lignostilbene-α,β-dioxygenase (LSD) [6]. Its demonstrated antiproliferative effects on cancer cell lines (A549 and HeLa) [7] establish a baseline activity that can be enhanced through rational structural modification. It serves as a classic bioisostere in drug design, providing a chemically tractable starting point with a defined biological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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